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Compound of Interest

Compound Name:
2-Chlorobenzophenone ethylene

ketal

Cat. No.: B1368583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic approaches for 2-Chlorobenzophenone ethylene ketal, with the IUPAC name

2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane. Due to the limited availability of direct experimental

spectroscopic data for this specific compound in public databases, this guide presents data

from closely related analogs to provide valuable reference points for researchers.

Chemical Structure and Properties
2-Chlorobenzophenone ethylene ketal is a derivative of 2-chlorobenzophenone, where the

carbonyl group is protected as a cyclic ketal using ethylene glycol. This modification is crucial in

multi-step organic syntheses to prevent the carbonyl group from undergoing unwanted

reactions.
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Property Value

IUPAC Name 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane

CAS Number 760192-90-3

Molecular Formula C₁₅H₁₃ClO₂

Molecular Weight 260.72 g/mol

Spectroscopic Data (Reference Compounds)
While specific experimental spectra for 2-Chlorobenzophenone ethylene ketal were not

found, the following tables summarize the spectroscopic data for the parent ketone, 2-

Chlorobenzophenone, and the parent ketal, 2-phenyl-1,3-dioxolane. This information can be

used to predict the expected spectral features of the target molecule.

NMR Spectroscopy
Table 1: ¹H and ¹³C NMR Data of Reference Compounds

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2-

Chlorobenzophenone
CDCl₃

7.85-7.30 (m, 9H, Ar-

H)

195.5 (C=O), 138.4,

137.2, 132.8, 131.6,

131.4, 130.1, 129.8,

128.5, 126.9

2-Phenyl-1,3-

dioxolane
CDCl₃

7.50-7.30 (m, 5H, Ar-

H), 5.85 (s, 1H, O-CH-

O), 4.15-4.00 (m, 4H,

O-CH₂-CH₂-O)

138.5 (Ar C), 129.2

(Ar CH), 128.5 (Ar

CH), 126.5 (Ar CH),

103.8 (O-CH-O), 65.4

(O-CH₂)

Note: The expected ¹H NMR spectrum of 2-Chlorobenzophenone ethylene ketal would likely

show complex multiplets for the aromatic protons, similar to 2-chlorobenzophenone, and a

characteristic multiplet for the ethylene glycol protons around 4.0 ppm. The ¹³C NMR would

show a signal for the ketal carbon (O-C-O) typically above 100 ppm and signals for the
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ethylene glycol carbons around 65 ppm, while the carbonyl signal around 195 ppm would be

absent.

Infrared (IR) Spectroscopy
Table 2: Key IR Absorptions of Reference Compounds

Compound Functional Group
Characteristic Absorption
(cm⁻¹)

2-Chlorobenzophenone C=O (ketone) 1670 (strong)

C-Cl (aryl) 750 (strong)

C-H (aromatic) 3100-3000 (medium)

2-Phenyl-1,3-dioxolane C-O (ether)
1200-1050 (strong, multiple

bands)

C-H (aromatic) 3100-3000 (medium)

C-H (aliphatic) 3000-2850 (medium)

Note: The IR spectrum of 2-Chlorobenzophenone ethylene ketal is expected to show strong

C-O stretching bands characteristic of the dioxolane ring and the absence of the strong C=O

stretching band of the starting ketone.

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of Reference Compounds

Compound Ionization Mode Key m/z values

2-Chlorobenzophenone EI 216 (M⁺), 181, 139, 111, 77

2-Phenyl-1,3-dioxolane EI 150 (M⁺), 149, 105, 77, 51

Note: The mass spectrum of 2-Chlorobenzophenone ethylene ketal would be expected to

show a molecular ion peak at m/z 260. Fragmentation would likely involve the loss of fragments

from the dioxolane ring and the chlorinated phenyl group.
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Experimental Protocols
A general and efficient method for the synthesis of benzophenone ethylene ketals involves the

reaction of the corresponding benzophenone with ethylene glycol in the presence of an acid

catalyst, often with azeotropic removal of water.

Synthesis of Benzophenone Ethylene Ketals

Materials: Benzophenone (e.g., 2-Chlorobenzophenone), ethylene glycol, p-toluenesulfonic

acid (PTSA) or another suitable acid catalyst, and a solvent such as toluene.

Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, and

magnetic stirrer.

Procedure:

To a solution of the benzophenone in toluene, add an excess of ethylene glycol and a

catalytic amount of PTSA.

Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water

formed during the reaction.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction mixture to room temperature.

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then

with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain the

desired ketal.
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Visualization of Analytical Workflow
The following diagrams illustrate the logical relationships in the spectroscopic analysis and the

general workflow.
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Caption: Logical flow of synthesis and spectroscopic analysis.
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Caption: General workflow for spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 2-
Chlorobenzophenone Ethylene Ketal: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1368583#spectroscopic-data-of-2-
chlorobenzophenone-ethylene-ketal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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